molecular formula C20H35NO B1194266 p-(n-Tetradecyloxy)phenylamine CAS No. 39905-46-9

p-(n-Tetradecyloxy)phenylamine

Cat. No. B1194266
CAS RN: 39905-46-9
M. Wt: 305.5 g/mol
InChI Key: SGHYUZKXTRJREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-(n-Tetradecyloxy)phenylamine is a chemical compound . It is also known as 4-(tetradecyloxy)benzenamine . The CAS Registry Number is 39905-46-9 .


Synthesis Analysis

The synthesis of p-(n-Tetradecyloxy)phenylamine or similar compounds involves reactions of phenylamine derivatives . The process involves nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange . Kinetic studies by NMR spectroscopy provided the relative rates for each of the two reactions occurring in the catalytic process .


Molecular Structure Analysis

The molecular structure of p-(n-Tetradecyloxy)phenylamine is influenced by the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring .


Chemical Reactions Analysis

Phenylamine, a similar compound to p-(n-Tetradecyloxy)phenylamine, undergoes reactions where it behaves as a primary amine . It reacts with acids like hydrochloric acid in the same way as any other amine . Phenylamine also reacts reversibly with water to give phenylammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

Phenylamine, a similar compound to p-(n-Tetradecyloxy)phenylamine, is a primary amine . It is a colorless liquid, but it darkens rapidly on exposure to light and air . It has a melting point of -6.2°C and a boiling point of 184°C .

Scientific Research Applications

  • Detection of Biomarkers in Human Urine : A study by Qin and Yan (2018) explored the use of phenylamine in developing a probe for sensing the biological metabolite p-aminophenol (PAP) in human urine. This probe, based on a lanthanide functionalized organic-inorganic hybrid material, demonstrates potential as a diagnostic tool for home monitoring of PAP, a biomarker relevant in certain medical conditions (Qin & Yan, 2018).

  • Phenylketonuria (PKU) Research : PKU is a genetic disorder involving phenylalanine metabolism. Research on animal models of PKU by Diamond et al. (1994) provides insights into the cognitive impairments associated with this condition. The study suggests potential applications of phenylamine derivatives in studying and possibly treating PKU (Diamond et al., 1994).

  • Synthesis of N-alkyl-arylcyclohexylamines : A study by Wallach et al. (2016) on the synthesis of various arylcyclohexylamines, which are perceived as ketamine-like dissociative substances, highlights the relevance of phenylamine derivatives in the field of psychoactive substance research (Wallach et al., 2016).

  • BH4 Deficiency in PKU : Van Wegberg et al. (2017) discuss the importance of tetrahydrobiopterin (BH4) in the context of PKU, where phenylamine plays a crucial role. The guidelines aim to standardize PKU care, which could indirectly involve the study of phenylamine derivatives (Van Wegberg et al., 2017).

  • Drug Testing and Analysis : A study by Hammons et al. (1997) on the metabolism of carcinogenic heterocyclic and aromatic amines by human cytochrome P450 enzymes provides insights into the role of phenylamine derivatives in pharmacological research (Hammons et al., 1997).

  • Generation of Unusual Aromatic Polyketides : Xiao et al. (2021) investigated the nonenzymatic conversion of phenylamine analogues with angucyclinones, expanding the utility of these conversions in generating new bioactive compounds. This research has implications in the development of novel pharmaceuticals (Xiao et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-tetradecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17H,2-13,18,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHYUZKXTRJREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192959
Record name p-(n-Tetradecyloxy)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(n-Tetradecyloxy)phenylamine

CAS RN

39905-46-9
Record name p-(n-Tetradecyloxy)phenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(n-Tetradecyloxy)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TETRADECYLOXY)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 30 g of product from Example 81 in 150 ml of ethyl alcohol and 20 ml of ethyl acetate is treated with 2 g of 10% palladium/carbon in a Parr Hydrogenator for 18 hours. The reaction solution is filtered and concentrated in vacuo. The residue is recrystallized from hexane to give 25.7 g of the desired product as a white solid.
Name
product
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-(n-Tetradecyloxy)phenylamine
Reactant of Route 2
Reactant of Route 2
p-(n-Tetradecyloxy)phenylamine
Reactant of Route 3
Reactant of Route 3
p-(n-Tetradecyloxy)phenylamine
Reactant of Route 4
Reactant of Route 4
p-(n-Tetradecyloxy)phenylamine
Reactant of Route 5
Reactant of Route 5
p-(n-Tetradecyloxy)phenylamine
Reactant of Route 6
Reactant of Route 6
p-(n-Tetradecyloxy)phenylamine

Citations

For This Compound
1
Citations
RP Quintana, M Dugdale, A Lasslo - Thrombosis Research, 1979 - Elsevier
In order to gain better insight into platelet membrane biodynamics, at the molecular level, we are in the process of employing carefully conceptualized synthetic probes in a systematic …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.